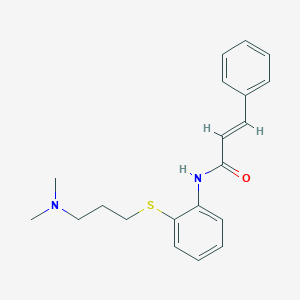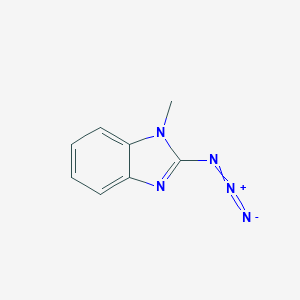![molecular formula C13H19ClN2O2 B073315 2-(4-chlorophenoxy)-N-[3-(dimethylamino)propyl]acetamide CAS No. 1149-65-1](/img/structure/B73315.png)
2-(4-chlorophenoxy)-N-[3-(dimethylamino)propyl]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-chlorophenoxy)-N-[3-(dimethylamino)propyl]acetamide, also known as A-769662, is a small molecule activator of AMP-activated protein kinase (AMPK). AMPK is a key regulator of cellular energy homeostasis and plays a vital role in maintaining metabolic balance in response to changes in nutrient availability. A-769662 has been shown to increase glucose uptake and fatty acid oxidation in skeletal muscle, and has potential therapeutic applications in the treatment of metabolic disorders such as type 2 diabetes and obesity.
作用機序
2-(4-chlorophenoxy)-N-[3-(dimethylamino)propyl]acetamide activates AMPK by binding to the γ subunit of the enzyme, allosterically activating the kinase activity of the α subunit. This leads to increased phosphorylation of downstream targets involved in glucose and lipid metabolism, resulting in improved metabolic function.
Biochemical and Physiological Effects:
2-(4-chlorophenoxy)-N-[3-(dimethylamino)propyl]acetamide has been shown to increase glucose uptake and fatty acid oxidation in skeletal muscle, and to reduce hepatic glucose production and lipogenesis in liver. It also increases insulin sensitivity and glucose tolerance, and reduces body weight and adiposity in animal models of obesity and type 2 diabetes.
実験室実験の利点と制限
The advantages of 2-(4-chlorophenoxy)-N-[3-(dimethylamino)propyl]acetamide as a research tool include its specificity for AMPK activation, and its ability to improve metabolic function in vivo. However, its effects on other cellular pathways and potential off-target effects should be carefully considered. Additionally, the synthesis of 2-(4-chlorophenoxy)-N-[3-(dimethylamino)propyl]acetamide can be challenging and requires specialized equipment and expertise.
将来の方向性
Future research on 2-(4-chlorophenoxy)-N-[3-(dimethylamino)propyl]acetamide could focus on its potential therapeutic applications in the treatment of metabolic disorders such as type 2 diabetes and obesity. Further studies could also investigate the effects of 2-(4-chlorophenoxy)-N-[3-(dimethylamino)propyl]acetamide on other cellular pathways and potential off-target effects. Additionally, the development of more efficient and scalable synthesis methods for 2-(4-chlorophenoxy)-N-[3-(dimethylamino)propyl]acetamide could facilitate its use as a research tool and potential therapeutic agent.
合成法
2-(4-chlorophenoxy)-N-[3-(dimethylamino)propyl]acetamide can be synthesized using a multi-step process starting from commercially available starting materials. The synthesis involves the reaction of 4-chlorophenol with 3-dimethylaminopropylamine to form the intermediate 4-chlorophenoxy-3-dimethylaminopropylamine. This intermediate is then reacted with acetic anhydride to form the final product, 2-(4-chlorophenoxy)-N-[3-(dimethylamino)propyl]acetamide.
科学的研究の応用
2-(4-chlorophenoxy)-N-[3-(dimethylamino)propyl]acetamide has been extensively studied for its potential therapeutic applications in the treatment of metabolic disorders. It has been shown to improve glucose uptake and insulin sensitivity in skeletal muscle, and to increase fatty acid oxidation in liver and adipose tissue. 2-(4-chlorophenoxy)-N-[3-(dimethylamino)propyl]acetamide has also been shown to reduce body weight and improve glucose tolerance in animal models of obesity and type 2 diabetes.
特性
CAS番号 |
1149-65-1 |
|---|---|
製品名 |
2-(4-chlorophenoxy)-N-[3-(dimethylamino)propyl]acetamide |
分子式 |
C13H19ClN2O2 |
分子量 |
270.75 g/mol |
IUPAC名 |
2-(4-chlorophenoxy)-N-[3-(dimethylamino)propyl]acetamide |
InChI |
InChI=1S/C13H19ClN2O2/c1-16(2)9-3-8-15-13(17)10-18-12-6-4-11(14)5-7-12/h4-7H,3,8-10H2,1-2H3,(H,15,17) |
InChIキー |
SHOCZPNWEOMZQE-UHFFFAOYSA-N |
SMILES |
CN(C)CCCNC(=O)COC1=CC=C(C=C1)Cl |
正規SMILES |
CN(C)CCCNC(=O)COC1=CC=C(C=C1)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




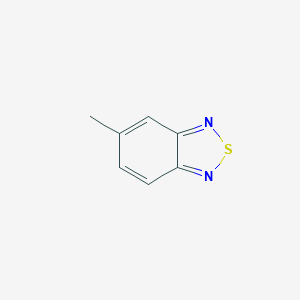
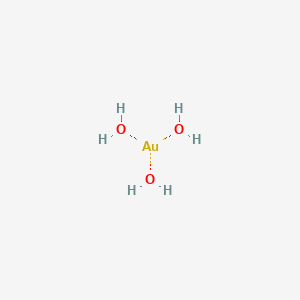
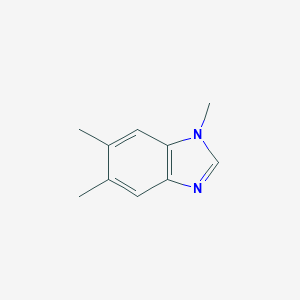
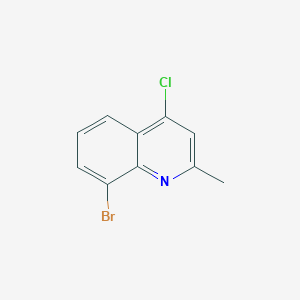
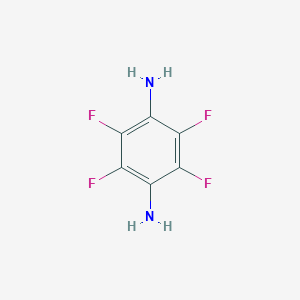
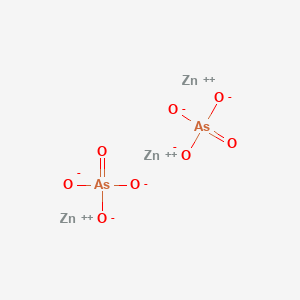

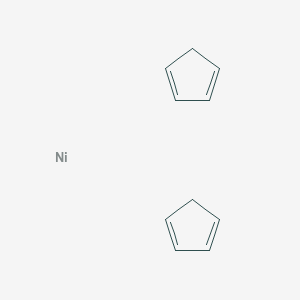

![Benzo[d]thiazol-7-amine](/img/structure/B73251.png)
